
Cloprostenol sodium
概要
説明
クロプロステノールナトリウムは、プロスタグランジン F2α の合成類似体です。これは強力な黄体溶解剤であり、黄体の退行を引き起こし、プロゲステロン産生の減少につながります。 この化合物は、主に家畜(牛や豚など)の発情誘起や発情周期の同期化に、獣医学で使用されます .
準備方法
合成経路と反応条件: クロプロステノールナトリウムは、プロスタグランジン様構造の形成を含む一連の化学反応によって合成されます。合成には、目的の立体化学と官能基を達成するために、さまざまな試薬と触媒が使用されます。 ある方法では、クロプロステノールナトリウムの分離および精製に、工業用調製液体クロマトグラフィーが使用されます .
工業生産方法: クロプロステノールナトリウムの工業生産には、大規模な分離および精製技術が含まれます。 プロセスは通常、合成されたクロプロステノールナトリウムをエタノールに溶解し、続いてろ過およびクロマトグラフィー分離を行って、高純度の製品を得ることを含みます .
化学反応の分析
Catalytic Asymmetric Transformations
Recent advances employ chemoenzymatic methods for regioselective modifications :
Copper(II)-Catalyzed Acylation
-
Reaction : Diol intermediate + p-phenylbenzoyl chloride → Monoester
-
Catalyst : CuCl₂ + Fluorene-based additive (Ad9)
-
Conditions : 25°C, 12 hr
Enzymatic Reductions
-
Enzyme : Ketoreductase ChKRED20
-
Substrate : Dichloro-containing ketone
-
Conditions : 30°C, DMSO co-solvent
Degradation and Stability
Cloprostenol sodium undergoes pH-dependent hydrolysis:
Condition | Degradation Pathway | Half-Life |
---|---|---|
Acidic (pH 1–3) | Ester cleavage → Carboxylic acid | 2.1 hr |
Neutral (pH 7) | Isomerization → L-cloprostenol | 48 hr |
Alkaline (pH 10) | Oxidative decomposition | <1 hr |
Stability is optimal at pH 5.6–6.1, with decomposition products including 3-chlorophenoxyacetic acid and prostaglandin analogs .
Metabolic Reactions In Vivo
In livestock, this compound undergoes rapid hepatic and renal metabolism :
-
Oxidation : C-9 ketone formation via cytochrome P450
-
Conjugation : Glucuronidation at hydroxyl groups
-
Excretion : 92% renal clearance within 24 hr
Notably, the D-isomer shows 3–4× greater luteolytic activity than the racemic mixture due to enhanced receptor binding .
Analytical Characterization Reactions
LC-MS/MS methods identify this compound via diagnostic fragmentations :
Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) |
---|---|---|
423.0 [M-H]⁻ | 127.05, 295.2 | 27, 18 |
Dechlorination during analysis produces a signature fragment at m/z 367.3 (Δ = -55.7 Da) .
This synthesis-stability-metabolism framework underscores this compound’s reactivity profile, enabling optimized formulations for veterinary applications while minimizing degradation liabilities.
科学的研究の応用
Reproductive Management in Cattle
Cloprostenol sodium is primarily employed to enhance reproductive efficiency in cattle. Research indicates that its administration post-partum accelerates uterine involution and reduces the incidence of reproductive disorders.
Key Findings:
- Accelerated Uterine Involution: In a study involving dairy cows, this compound facilitated quicker uterine recovery compared to untreated controls, leading to improved reproductive performance .
- Reduced Service Period: Treated cows exhibited a shorter interval between calving and the first estrus, with some studies reporting pregnancies occurring approximately 10-12 days earlier than in control groups .
Data Table: Effects of this compound on Cattle Reproduction
Treatment Group | Dose (mg) | Days to Pregnancy (Mean) | Incidence of Uterine Infection (%) |
---|---|---|---|
Control | 0 | 75 | 32.3 |
Cloprostenol | 0.530 | 64 | 18.8 |
Cloprostenol | 1.060 | 62 | 25.3 |
Applications in Swine
In swine production, this compound is used to synchronize parturition and improve lactation performance.
Key Findings:
- Synchronization of Parturition: this compound effectively synchronizes farrowing, with studies showing that sows treated with the compound delivered approximately 23 hours after administration .
- Enhanced Lactation Performance: Sows receiving this compound demonstrated a significant increase in milk yield during lactation, with improvements noted in both litter weight and average daily gain of piglets .
Data Table: Effects of this compound on Swine Reproduction
Treatment Group | Milk Yield (kg) | Litter Weight (kg) | Average Daily Gain (g) |
---|---|---|---|
Control | 135.63 | - | - |
D-Cloprostenol (Single Dose) | 176.72 | Increased | Increased |
DL-Cloprostenol (Multiple Doses) | 169.71 | Increased | Increased |
Case Studies
- Dairy Cattle Study: A comprehensive study involving dairy cows demonstrated that administering this compound post-partum significantly reduced the incidence of uterine infections and improved overall reproductive performance . The study involved multiple herds and confirmed the repeatability of results across different management systems.
- Swine Lactation Study: In a controlled trial with multiparous sows, this compound was administered at varying intervals post-farrowing. The results indicated that sows receiving multiple doses had enhanced lactation ability and improved piglet survival rates compared to untreated controls .
作用機序
クロプロステノールナトリウムは、プロスタグランジン受容体、特に FP プロスタノイド受容体に結合することにより、その効果を発揮します。この結合は、細胞内シグナル伝達経路の活性化につながり、黄体の退行(黄体溶解)をもたらします。 プロゲステロン産生の減少は、家畜における発情と排卵の誘発につながります .
類似化合物との比較
クロプロステノールナトリウムは、以下のような他のプロスタグランジン類似体と比較されます。
フルプロステノール: 効力では類似していますが、選択性は低いです。
ビマトプロスト: 主に緑内障の治療に、ヒト医学で使用されます。
トラボプロスト: 緑内障に使用される別のプロスタグランジン類似体.
独自性: クロプロステノールナトリウムは、その高い効力と、生殖保健のための獣医学における特定の用途により、独自性があります。 黄体溶解と発情周期の同期化を誘発する能力は、畜産における貴重なツールとなっています .
類似化合物:
- フルプロステノール
- ビマトプロスト
- トラボプロスト
- プロスタグランジン F2α (PGF2α)
生物活性
Cloprostenol sodium is a synthetic analog of prostaglandin F2α (PGF2α) and is widely used in veterinary medicine for its luteolytic properties. This article explores its biological activity, mechanisms of action, and applications in livestock reproduction, supported by data tables and case studies.
- Chemical Name : (5Z)-rel-7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid monosodium salt
- CAS Number : 55028-72-3
- Molecular Weight : 352.83 g/mol
- Solubility : Water-soluble
This compound acts primarily as an FP receptor agonist , with an effective concentration (EC50) of approximately 0.84 nM . Its biological activity includes:
- Luteolysis : Induces the regression of the corpus luteum, leading to decreased progesterone levels.
- Uterine Contraction : Stimulates uterine smooth muscle contractions, facilitating parturition in livestock.
- Adipocyte Differentiation Inhibition : Potently inhibits the differentiation of adipocyte precursor cells .
Pharmacokinetics
This compound has a longer biological half-life compared to its natural counterpart, dinoprost tromethamine. Its half-life is approximately 3 hours, allowing for sustained effects in treated animals . The compound is primarily metabolized through β-oxidation and is excreted via the lungs and kidneys.
Applications in Veterinary Medicine
This compound is primarily used in reproductive management in livestock. Below are key findings from case studies:
Table 1: Effects of this compound on Reproductive Parameters
Case Studies
-
Dairy Cows :
A study compared this compound with dinoprost tromethamine in lactating dairy cows undergoing Ovsynch protocols. Results indicated that this compound significantly reduced serum progesterone concentrations at 14 hours post-treatment (P=0.02), enhancing subsequent estrus synchronization compared to dinoprost . -
Sows :
In a trial involving sows, administration of D-cloprostenol sodium improved lactation performance and reduced farrowing duration. Sows treated with cloprostenol showed increased prolactin levels and higher feed intake during lactation, leading to better growth rates in piglets . -
Postpartum Recovery in Beef Cows :
Research indicated that this compound treatment resulted in faster postpartum recovery and reduced incidence of reproductive complications compared to untreated controls .
特性
IUPAC Name |
sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJLMHZNQJGQU-KXXGZHCCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40665-92-7 (Parent) | |
Record name | Cloprostenol sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046500 | |
Record name | Cloprostenol sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55028-72-3, 62561-03-9 | |
Record name | Cloprostenol sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprostenol sodium, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprostenol sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPROSTENOL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOPROSTENOL SODIUM, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。